molecular formula C14H19FN2O2 B2599095 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea CAS No. 1206993-85-2

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2599095
CAS No.: 1206993-85-2
M. Wt: 266.316
InChI Key: ZNVVDQHWRLKZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea” typically involves the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of a 4-fluorophenyl compound with a cyclopropylmethyl halide under basic conditions to form the cyclopropyl intermediate.

    Urea formation: The cyclopropyl intermediate is then reacted with an isocyanate or a carbamate derivative under controlled conditions to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the urea moiety, potentially converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be explored for its interactions with specific biological targets.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. Urea derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and anti-viral agents.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of “1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea” would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-(2-methoxyethyl)urea: Lacks the cyclopropyl group.

    1-(4-Chlorophenyl)-3-(2-methoxyethyl)urea: Contains a chlorine atom instead of a fluorine atom.

    1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-ethylurea: Lacks the methoxy group.

Uniqueness

The presence of the cyclopropyl group and the methoxyethyl group in “1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea” may confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-19-9-8-16-13(18)17-10-14(6-7-14)11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVVDQHWRLKZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.